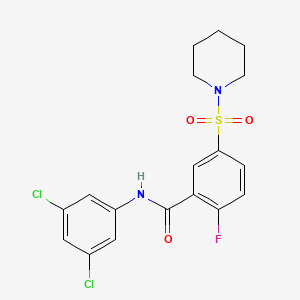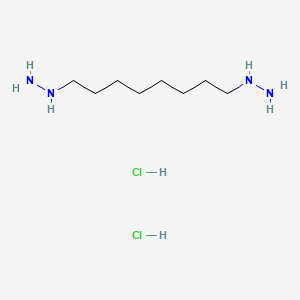
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, also known as MAVM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MAVM is a triazine-based compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is not fully understood, but several studies have suggested that it targets the mitochondrial respiratory chain complex III, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has been shown to have several biochemical and physiological effects. It has been shown to induce the generation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells. 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has also been shown to inhibit the activity of topoisomerase II, leading to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has been shown to inhibit the proliferation of cancer cells and induce the expression of tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is its potent anticancer activity, making it a promising candidate for the development of anticancer drugs. 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has also been shown to exhibit low toxicity in normal cells, making it a potential candidate for the development of targeted therapies. However, one of the limitations of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine. One of the primary areas of research is the development of novel anticancer drugs based on 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine. Researchers are also exploring the potential of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Additionally, researchers are investigating the potential of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, or 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine, is a compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions. 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has demonstrated potent anticancer activity and low toxicity in normal cells, making it a potential candidate for the development of targeted therapies. Further research is needed to fully understand the mechanism of action of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine involves the reaction between 2-(methoxyamino)acetaldehyde and 6-methyl-3-(methylthio)-1,2,4-triazine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine.
Wissenschaftliche Forschungsanwendungen
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its potential as an anticancer agent. Several studies have shown that 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
(E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPATFUCCGRKH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)

![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)
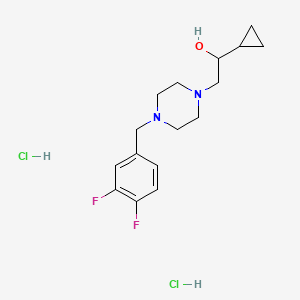
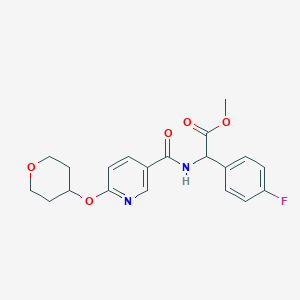
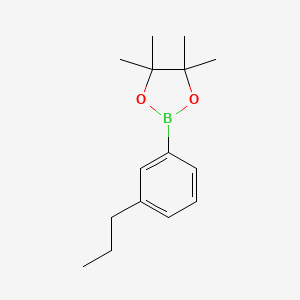
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
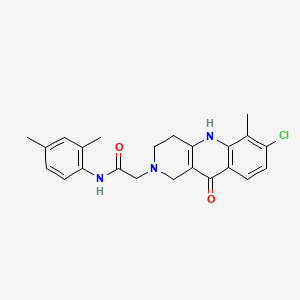
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
